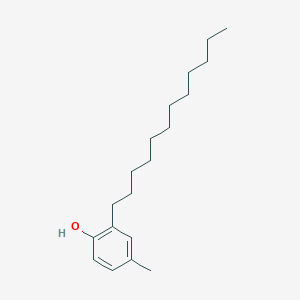

![molecular formula C14H13NO2 B1348284 7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 351357-11-4](/img/structure/B1348284.png)

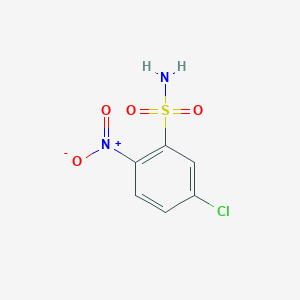

7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

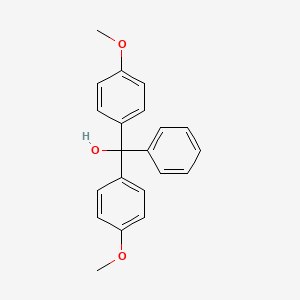

7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is a compound used for proteomics research1. It has a molecular formula of C14H13NO2 and a molecular weight of 227.261.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions. For a detailed synthesis procedure, it’s recommended to refer to the literature or consult with a chemist.Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C14H13NO21. It includes a cyclopenta[b]quinoline core, which is a polycyclic compound with two fused benzene rings and a five-membered ring. The compound also contains a carboxylic acid group (COOH) at the 9-position and a methyl group (CH3) at the 7-position1.

Chemical Reactions Analysis

The specific chemical reactions involving 7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid are not available in the sources I found. However, like other carboxylic acids, it can participate in typical acid-base reactions, esterification, and decarboxylation.Physical And Chemical Properties Analysis

The compound has a molecular weight of 227.261. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available sources.科学的研究の応用

Synthesis and Chemical Reactions

- Photocyclisation Approaches : Studies have shown methodologies for the synthesis of alkyl, alkoxy, hydroxy, acetoxy, amino, dimethylamino, and benzo substituted annulated quinolines through photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes. This process yields 6-substituted-2,3-dihydro-1H-cyclopenta[b]quinolines and highlights the regiochemistry influenced by para- and ortho-substituents in the starting materials (Austin et al., 2007).

- Cyclopropanation Reactions : Another aspect of research involves the diastereoselective cyclopropanation reactions leading to the synthesis of novel cyclopropa[c]quinoline-7b-carboxylic acid and spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid derivatives, demonstrating the versatility of these compounds in generating structurally diverse heterocycles (Yong et al., 2007).

Biological Activities

- Antimicrobial Activities : Novel derivatives of quinoline carboxylic acids have been synthesized and evaluated for their antimicrobial activities, particularly against Mycobacterium tuberculosis, showcasing the potential of these compounds in developing new antimycobacterial agents. This underscores the importance of structural modifications on the quinoline nucleus for enhancing biological activity (Dinakaran et al., 2008).

- Anticancer Potential : The exploration into quinoline derivatives also extends to the search for anticancer agents. Certain quinoline-based compounds have been designed and synthesized, with preliminary studies indicating their weak or non-cytotoxicity against cancer cell lines. This research highlights the complexity of achieving effective anticancer activity and the need for further modifications to enhance efficacy (Ahmed & Daneshtalab, 2012).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the sources I found. As with all chemicals, it should be handled with appropriate safety precautions. Refer to the material safety data sheet (MSDS) for detailed safety information.

将来の方向性

The future directions for the use of this compound would likely depend on the results of ongoing research. Given its use in proteomics research, it may have potential applications in the study of proteins and their role in various biological processes.

Please note that this information is based on the available sources and there may be additional information in scientific literature not covered here.

特性

IUPAC Name |

7-methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-8-5-6-12-10(7-8)13(14(16)17)9-3-2-4-11(9)15-12/h5-7H,2-4H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRJPRALNIGYKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3CCCC3=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

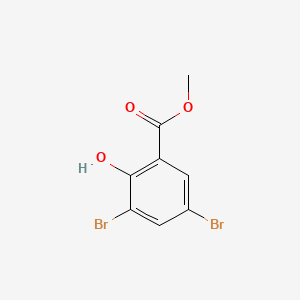

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)

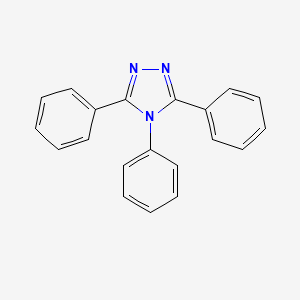

![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)